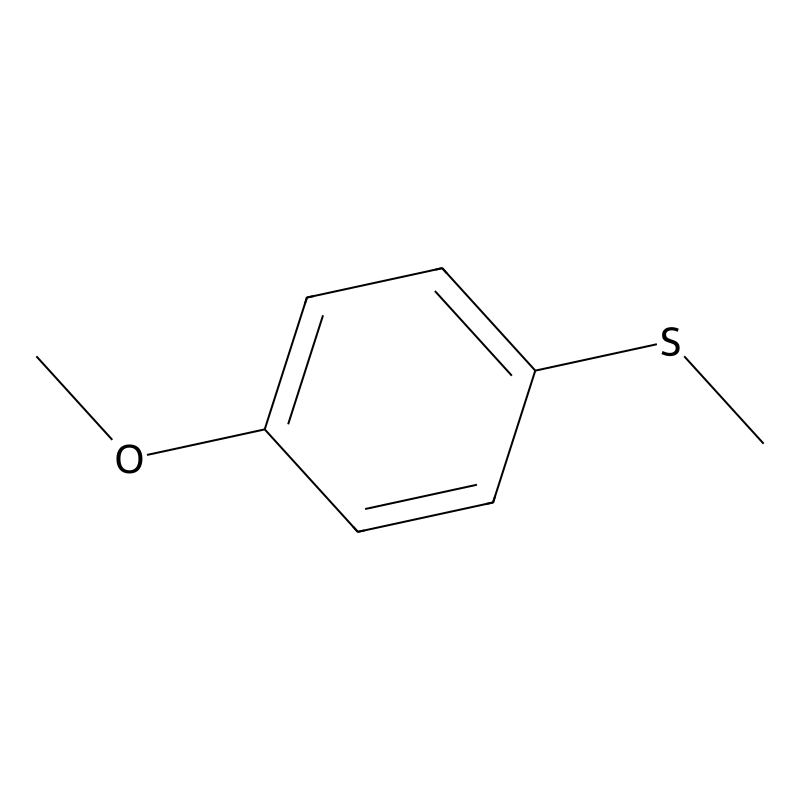

4-Methoxythioanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Properties

1-Methoxy-4-(methylthio)benzene, also known as 4-Methoxythioanisole, is an organic compound with the chemical formula C8H10OS. It is a colorless liquid with a faint odor Source: [Sigma-Aldrich: ].

Potential Applications

Research into 1-Methoxy-4-(methylthio)benzene explores its potential applications in various scientific fields. Some areas of study include:

- Organic synthesis: As an intermediate in the synthesis of other organic molecules [Source: scientific literature].

- Material science: Investigating its properties for potential use in the development of new materials [Source: scientific literature].

- Biological studies: Research on its potential biological activity, such as its interaction with biological systems [Source: scientific literature].

4-Methoxythioanisole, with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol, is a colorless to pale yellow liquid at room temperature . It features a methoxy group (-OCH₃) attached to a thioether structure, making it a para-substituted thioanisole. The compound is soluble in organic solvents and has applications in organic synthesis and medicinal chemistry.

There is no current information available regarding a specific mechanism of action for 1-Methoxy-4-(methylthio)benzene in biological systems.

Research indicates that 4-Methoxythioanisole exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in enzyme-catalyzed reactions. The compound's interactions with reactive oxygen species suggest it could have implications in biological systems where oxidative stress is a factor . Additionally, its derivatives may possess antimicrobial and antifungal properties, though further studies are needed to fully elucidate these effects.

Several synthesis methods for 4-Methoxythioanisole exist:

- Methylation of Thioanisole: One common method involves the methylation of thioanisole using methyl iodide in the presence of a base.

- Reaction of Methanol with Thioanisole: Another approach includes reacting thioanisole with methanol under acidic conditions, facilitating the formation of the methoxy group.

- Oxidative Methods: Oxidation of specific precursors can also yield 4-Methoxythioanisole through controlled reactions involving oxidizing agents.

4-Methoxythioanisole finds applications in several domains:

- Organic Synthesis: It serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Research: The compound is utilized in biochemical studies to explore enzyme mechanisms and reaction kinetics.

- Flavoring and Fragrance: Due to its aromatic properties, it may be used in flavoring agents and perfumes.

Interaction studies involving 4-Methoxythioanisole have primarily focused on its reactivity with various enzymes. For example, its interactions with horseradish peroxidase reveal insights into substrate specificity and reaction pathways under different pH conditions . These studies help in understanding how this compound can influence biochemical processes and its potential applications in medicinal chemistry.

Several compounds share structural similarities with 4-Methoxythioanisole, including:

- Thioanisole: Lacks the methoxy group but shares the thioether structure.

- p-Methylthioanisole: Contains a methylthio group instead of methoxy, affecting its chemical reactivity.

- p-Chloroanisole: Features a chloro substituent instead of a thioether or methoxy group, leading to different chemical behaviors.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxythioanisole | Methoxy + Thioether | Exhibits antioxidant activity |

| Thioanisole | Thioether only | Basic aromatic properties |

| p-Methylthioanisole | Methylthio substituent | Different reactivity profile |

| p-Chloroanisole | Chloro substituent | Variations in solubility and reactivity |

4-Methoxythioanisole stands out due to its unique combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its applications in organic synthesis and potential therapeutic roles highlight its significance in both industrial and research settings.

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant